molecular formula C27H18O2 B12559005 2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran CAS No. 173341-21-4

2,2-Diphenyl-2H-[1]benzofuro[2,3-g][1]benzopyran

Cat. No.: B12559005
CAS No.: 173341-21-4
M. Wt: 374.4 g/mol
InChI Key: IIOFVPGPJDLTSD-UHFFFAOYSA-N
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Description

2,2-Diphenyl-2H-1benzofuro2,3-gbenzopyran is a complex organic compound with the molecular formula C27H18O2. It is known for its unique structure, which includes multiple aromatic rings and a fused benzofuran-benzopyran system . This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-2H-1benzofuro2,3-gbenzopyran typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,2-diphenyl-2H-1-benzopyran with suitable reagents can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts like ZnO have been explored to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-2H-1benzofuro2,3-gbenzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Halogens in the presence of a catalyst like iron (Fe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2,2-Diphenyl-2H-1benzofuro2,3-gbenzopyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-2H-1benzofuro2,3-gbenzopyran involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to induce apoptosis in cancer cells by interacting with cellular proteins and disrupting critical signaling pathways . The compound’s antibacterial effects are likely due to its interference with bacterial cell wall synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diphenyl-2H-1-benzopyran
  • 2H-Benzofuro[2,3-h]-1-benzopyran, 2,2-diphenyl-
  • 2H-1-Benzopyran, 2,2-dimethyl-

Uniqueness

2,2-Diphenyl-2H-1benzofuro2,3-gbenzopyran is unique due to its fused benzofuran-benzopyran structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

173341-21-4

Molecular Formula

C27H18O2

Molecular Weight

374.4 g/mol

IUPAC Name

2,2-diphenyl-[1]benzofuro[2,3-g]chromene

InChI

InChI=1S/C27H18O2/c1-3-9-20(10-4-1)27(21-11-5-2-6-12-21)16-15-19-17-26-23(18-25(19)29-27)22-13-7-8-14-24(22)28-26/h1-18H

InChI Key

IIOFVPGPJDLTSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C=CC3=CC4=C(C=C3O2)C5=CC=CC=C5O4)C6=CC=CC=C6

Origin of Product

United States

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